Topoisomerase I Inhibitory Potency: Topotecan Versus Camptothecin, SN-38, and Cp Derivative
In direct enzyme inhibition assays, topotecan exhibits an IC₅₀ of 23.0 µM against topoisomerase I, which is substantially higher (lower potency) than that of SN-38 and camptothecin. This quantitative difference establishes topotecan as a moderate-potency topoisomerase I poison relative to its more potent analogues [1]. In a separate study measuring EC₅₀ for topoisomerase I, topotecan demonstrated a value of 7.10 ± 4.66 µM, compared with 0.35 ± 0.01 µM for camptothecin and 0.32 ± 0.04 µM for SN-38, confirming its position as a less potent enzyme inhibitor in biochemical assays [2].
| Evidence Dimension | Topoisomerase I inhibition potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23.0 µM; EC₅₀ = 7.10 ± 4.66 µM |
| Comparator Or Baseline | Cp derivative IC₅₀ = 37.5 µM; SN-38 EC₅₀ = 0.32 ± 0.04 µM; Camptothecin EC₅₀ = 0.35 ± 0.01 µM |
| Quantified Difference | Topotecan is approximately 1.6-fold more potent than Cp derivative in IC₅₀; approximately 20-fold less potent than camptothecin and 22-fold less potent than SN-38 in EC₅₀ |
| Conditions | Cell-free topoisomerase I enzyme inhibition assays |
Why This Matters
Researchers selecting a topoisomerase I inhibitor with moderate intrinsic biochemical potency for mechanistic studies require quantitative potency benchmarks to avoid inadvertently choosing a compound with either excessive or insufficient enzyme inhibition.
- [1] Table 1. Topoisomerase I/II inhibitory activity by Cp derivative, topotecan, and etoposide measured as IC₅₀ in µM ± SEM. Molecules, 2024, 29(22), 5382. View Source
- [2] Table 1. CPT analog EC₅₀ for topo I, kapp for complex stability, and IC₅₀ vs. cancer cell lines. American Association for Cancer Research (AACR). View Source
